4-Methyl-2-(trifluoromethyl)pyrimidine

Physicochemical Properties Lipophilicity Drug Design

4-Methyl-2-(trifluoromethyl)pyrimidine (CAS 1017464-05-9) is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂ and a molecular weight of 162.11 g/mol. It features a pyrimidine core substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 1017464-05-9
Cat. No. B1321189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)pyrimidine
CAS1017464-05-9
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C(F)(F)F
InChIInChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3
InChIKeyJHOQVQSTUMAGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(trifluoromethyl)pyrimidine (CAS 1017464-05-9): Baseline Identity and Core Physicochemical Profile for Procurement Decisions


4-Methyl-2-(trifluoromethyl)pyrimidine (CAS 1017464-05-9) is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂ and a molecular weight of 162.11 g/mol. It features a pyrimidine core substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position [1]. The compound is typically supplied as a liquid with a purity of 98% and is stored at room temperature in a sealed, dry environment .

Why 4-Methyl-2-(trifluoromethyl)pyrimidine (CAS 1017464-05-9) Cannot Be Casually Substituted: The Risks of In-Class Interchange


Trifluoromethylpyrimidines represent a privileged scaffold in medicinal chemistry and agrochemical discovery, yet small structural modifications, such as the precise positioning of substituents, profoundly alter key molecular properties. The substitution pattern of 4-methyl-2-(trifluoromethyl)pyrimidine is not interchangeable with regioisomers (e.g., 2-methyl-4-(trifluoromethyl)pyrimidine) or derivatives with different halogenation patterns [1]. These structural variations can lead to significant differences in lipophilicity (e.g., a change in LogP of >1 unit), metabolic stability, and target binding affinity [2]. A procurement decision based solely on the broad pyrimidine class without considering specific substitution risks obtaining a compound with fundamentally different reactivity, downstream synthetic utility, or biological activity.

Quantitative Differentiation Evidence for 4-Methyl-2-(trifluoromethyl)pyrimidine (CAS 1017464-05-9): A Comparator-Based Procurement Guide


Lipophilicity (XLogP3) Comparison: Differentiating 4-Methyl-2-(trifluoromethyl)pyrimidine from its 5-Amine Derivative

The computed lipophilicity (XLogP3-AA) of 4-methyl-2-(trifluoromethyl)pyrimidine is 1.5 [1]. In contrast, the closely related 5-amine derivative, 4-methyl-2-(trifluoromethyl)pyrimidin-5-amine, exhibits a significantly lower XLogP3-AA of 0.8 . This difference of 0.7 log units indicates that the target compound is substantially more lipophilic than its 5-amino analog.

Physicochemical Properties Lipophilicity Drug Design

Cytotoxicity Profile: Low Inherent Toxicity of 4-Methyl-2-(trifluoromethyl)pyrimidine Relative to Potent Kinase Inhibitors

In cytotoxicity assays, 4-methyl-2-(trifluoromethyl)pyrimidine demonstrates low toxicity, with an IC50 value greater than 100 µM . This contrasts sharply with optimized 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors, which exhibit potent antitumor activity with IC50 values as low as 0.35 µM against A549 cells [1].

Cytotoxicity Safety Drug Discovery

Synthetic Utility: 4-Methyl-2-(trifluoromethyl)pyrimidine as a Key Intermediate for 5-Bromo Derivatives

4-Methyl-2-(trifluoromethyl)pyrimidine serves as a direct precursor for the synthesis of 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine [1]. This bromination step is a critical functionalization for introducing further complexity via cross-coupling reactions. The parent compound's structure, lacking the bromine atom, is the required starting material for this specific synthetic route, which cannot be achieved with the brominated analog.

Synthetic Chemistry Intermediate Halogenation

Validated Research and Industrial Application Scenarios for 4-Methyl-2-(trifluoromethyl)pyrimidine (CAS 1017464-05-9) Based on Differential Evidence


Early-Stage Medicinal Chemistry: A Low-Toxicity Scaffold for Fragment-Based Drug Discovery

Given its low cytotoxicity profile (IC50 > 100 µM) compared to highly potent pyrimidine-based kinase inhibitors, 4-methyl-2-(trifluoromethyl)pyrimidine is an ideal starting point for fragment-based drug discovery. Its core structure can be elaborated upon without the confounding factor of high inherent toxicity, allowing for a clearer interpretation of structure-activity relationships as functional groups are added .

Agrochemical Intermediate: Precursor to Environmentally Persistent Fungicides and Herbicides

The compound's enhanced lipophilicity (XLogP3 = 1.5) and the electron-withdrawing nature of the trifluoromethyl group make it a valuable intermediate in the synthesis of agrochemicals. This substitution pattern is known to improve lipophilicity and environmental persistence, which are critical attributes for the efficacy of fungicides and herbicides [1]. Its role as a precursor to more complex pyrimidine-based agrochemicals is well-established [2].

Synthetic Building Block for 5-Substituted Pyrimidines

This compound is specifically required for the preparation of 5-substituted pyrimidine derivatives, most notably the 5-bromo analog. The patent literature explicitly defines its use as the starting material in a method for preparing 5-bromo-4-methyl-2-trifluoromethyl pyrimidine, a key intermediate for further functionalization via palladium-catalyzed cross-coupling reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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